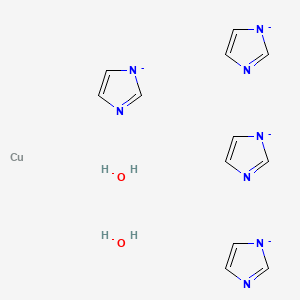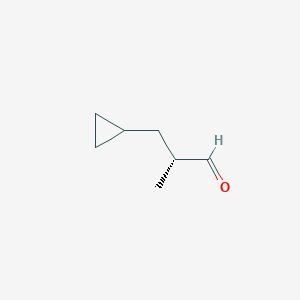
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a hydroxyimino group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, followed by the introduction of hydroxyl and hydroxyimino groups through specific reagents and reaction conditions. The exact details of the synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often requires stringent control of temperature, pressure, and reagent concentrations to ensure the consistent quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the hydroxyimino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. Its multiple functional groups make it a versatile tool for probing enzyme activities and metabolic processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug development and disease treatment.
Industry
In industrial applications, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyimino groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function. The exact pathways involved depend on the specific biological context and the targets of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid include other cyclohexane derivatives with multiple hydroxyl and hydroxyimino groups. Examples include:
- (1R,3R,4R,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid
- (1S,3S,4S,5E)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its functional groups. This configuration can result in distinct chemical and biological properties compared to its isomers and other similar compounds.
Eigenschaften
Molekularformel |
C7H11NO6 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO6/c9-4-2-7(13,6(11)12)1-3(8-14)5(4)10/h4-5,9-10,13-14H,1-2H2,(H,11,12)/b8-3-/t4-,5-,7-/m0/s1 |
InChI-Schlüssel |
WASIBXJFRXJWAR-MCMXRBGZSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](/C(=N\O)/C[C@]1(C(=O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(=NO)CC1(C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
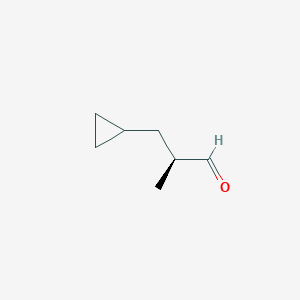
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)
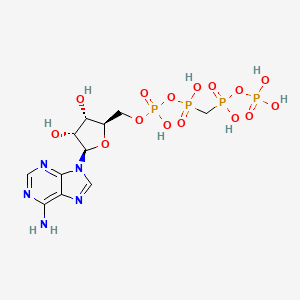
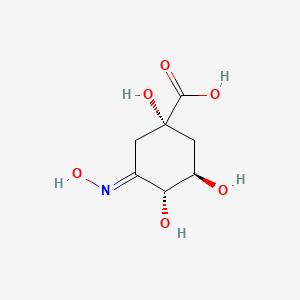
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)
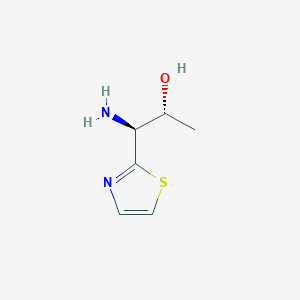
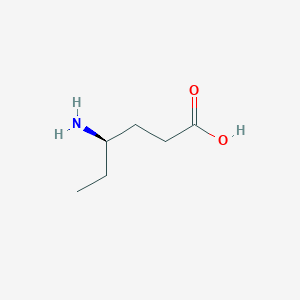
![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)
